Benzoic acid;ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;ethanamine typically involves the reaction between benzoic acid and ethanamine. One common method is the formation of an amide bond through a condensation reaction. This can be achieved by reacting benzoic acid with ethanamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride . The reaction conditions often require heating to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous-flow synthesis techniques. This involves the esterification of benzoic acid followed by the reaction with ethanamine under controlled conditions . The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid;ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The amine group in ethanamine can participate in nucleophilic substitution reactions, forming different derivatives.
Condensation Reactions: The formation of amides through condensation reactions with carboxylic acids is a key reaction for this compound.
Oxidation and Reduction: While the benzoic acid moiety can undergo oxidation to form benzaldehyde or benzoic acid derivatives, the ethanamine part can be reduced to form ethylamine derivatives.
Common Reagents and Conditions
Dehydrating Agents: Thionyl chloride, phosphorus trichloride.
Catalysts: Acidic catalysts such as sulfuric acid or Lewis acids like ZrCl₄.
Solvents: Organic solvents like ethanol, acetone, or diethyl ether are commonly used.
Major Products Formed
N-Ethylbenzamide: Formed from the reaction of benzoic acid and ethanamine.
Various Amides: Depending on the specific reaction conditions and reagents used, different amide derivatives can be synthesized.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;ethanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various amides and other derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid;ethanamine involves its interaction with various molecular targets. The benzoic acid part can inhibit the growth of microorganisms by disrupting their metabolic processes . The ethanamine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: Similar structure but lacks the ethylamine group.
Ethylbenzamide: Contains an ethyl group attached to the benzamide structure.
Phenylacetic Acid: Similar aromatic structure but with a different functional group.
Uniqueness
Benzoic acid;ethanamine is unique due to the presence of both the benzoic acid and ethanamine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
31000-85-8 |
---|---|
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
benzoic acid;ethanamine |
InChI |
InChI=1S/C7H6O2.C2H7N/c8-7(9)6-4-2-1-3-5-6;1-2-3/h1-5H,(H,8,9);2-3H2,1H3 |
InChI-Schlüssel |
WQPPYOAGCWAZEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.